Saxitoxin dihydrochloride
CAS No.: 35554-08-6
Cat. No.: VC0000030
Molecular Formula: C10H19Cl2N7O4
Molecular Weight: 372.207
* For research use only. Not for human or veterinary use.

CAS No. | 35554-08-6 |
---|---|
Molecular Formula | C10H19Cl2N7O4 |
Molecular Weight | 372.207 |
IUPAC Name | [(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;dihydrochloride |
Standard InChI | InChI=1S/C10H17N7O4.2ClH/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;;/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H/t4-,5-,10-;;/m0../s1 |
Standard InChI Key | YHAHUGQQOBPXOZ-UIPPETONSA-N |
SMILES | C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl |
Chemical Properties and Structure
Molecular Characteristics
Saxitoxin dihydrochloride is characterized by the molecular formula C₁₀H₁₇N₇O₄·2HCl with a molecular weight of 372.21 g/mol . The parent compound, saxitoxin (without the hydrochloride groups), has a molecular weight of 299.3 g/mol. The compound's CAS registry number is 35554-08-6, which serves as its unique identifier in chemical databases .
Structural Features
The core structure of saxitoxin dihydrochloride consists of a tetrahydropurine system fused with a five-membered ring, specifically a 3,4,6-trialkyl-tetrahydropurine skeleton. It contains multiple functional groups including guanidinium moieties that play a crucial role in its biological activity . The IUPAC name for saxitoxin dihydrochloride is [(3aS,4R,10aS)-10,10-dihydroxy-2,6-diimino-3,3a,4,5,8,9-hexahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;dihydrochloride .
Physical and Chemical Stability
Saxitoxin dihydrochloride exhibits pH-dependent stability characteristics that are critical for its handling and analysis:
pH Range | Stability | Dominant Form |
---|---|---|
2-6 | High stability | Dication (STX²⁺) or monocation (STX⁺) |
≥7 | Rapid degradation | Unstable free base or decomposition products |
Production and Source
Natural Sources
Saxitoxin dihydrochloride is naturally produced by several microorganisms:
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Marine dinoflagellates, primarily from the genera Alexandrium, Gymnodinium, and Pyrodinium
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Freshwater cyanobacteria, including species from the genera Anabaena, Cylindrospermopsis, Aphanizomenon, Planktothrix, and Lyngbya
These organisms form extensive blooms under favorable environmental conditions, leading to accumulation of the toxin in filter-feeding shellfish that consume them .
Laboratory Production
For analytical and research purposes, saxitoxin dihydrochloride is typically obtained through extraction and purification from natural sources, particularly dinoflagellate cultures . The FDA and NIST have collaboratively produced reference materials of saxitoxin dihydrochloride (NIST RM 8642) for use in calibrating detection methods for paralytic shellfish toxins .
Laboratory synthesis is challenging due to the compound's complex structure, though some research groups have reported partial or complete synthetic routes .
Mechanism of Action
Molecular Target
Saxitoxin dihydrochloride exerts its biological effects primarily through high-affinity binding to voltage-gated sodium channels in cell membranes . It specifically blocks the pore of sodium channels, preventing the influx of sodium ions necessary for action potential generation in excitable cells such as neurons and muscle cells.
Neurophysiological Effects
The blockade of sodium channels by saxitoxin dihydrochloride leads to inhibition of nerve impulse propagation. In neuronal cultures, exposure to as little as 12 ng/mL of saxitoxin results in rapid cessation of spontaneous electrical activity, as demonstrated by multi-electrode array (MEA) recordings . This electrophysiological effect is observed within minutes of exposure:
Time After STX Exposure | Neuronal Activity Status |
---|---|
5 minutes | Markedly reduced frequency of action potentials |
1 day | Complete absence of action potentials |
10-11 days | Persistent inhibition with no recovery of activity |
The irreversible nature of this inhibition likely contributes to the compound's toxicity profile .
Toxicity and Health Effects
Acute Toxicity
Saxitoxin dihydrochloride is classified among the most potent non-protein toxins known, with significant toxicity via multiple exposure routes. According to safety data, it is categorized as:
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Acute Toxicity Category 1 (H300): Fatal if swallowed
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Acute Toxicity Category 2 (H310): Fatal in contact with skin
Human toxicity data indicates that moderate symptoms are produced by exposure to 120-180 μg per person, while a dose of 0.5-2 mg per person (equivalent to 80 μg per 100 g of tissue) may be lethal, typically within 12 hours of ingestion .
Clinical Manifestations
The progression of paralytic shellfish poisoning symptoms following saxitoxin dihydrochloride exposure follows a dose-dependent pattern:
Dose Level | Time to Onset | Clinical Manifestations |
---|---|---|
Low | 5-30 minutes | Headache, nausea, vomiting, oral paresthesia, mild peripheral numbness |
Moderate | 5-30 minutes | Paresthesia extending to limbs, speech disorders, motor incoordination, breathing difficulties |
High | 5-30 minutes | Respiratory paralysis, potentially progressing to coma and death |
There is currently no specific antidote for saxitoxin poisoning; treatment is primarily supportive, with respiratory assistance being the most critical intervention in severe cases .
Sub-acute Toxicity Studies
Recent research has investigated the effects of repeated exposure to saxitoxin. A 21-day study in mice examined the impact of daily oral administration of saxitoxin dihydrochloride in combination with tetrodotoxin (TTX). Key findings included:
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At low doses, no significant effects on bodyweight, food consumption, heart rate, blood pressure, or grip strength were observed
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No histological findings were associated with dosing at these levels
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Deaths were observed at higher doses (250/125 μg/kg and 325/162.5 μg/kg STX·2HCl/TTX), characterized by hunching, lethargy, and respiratory distress 3-6 hours post-dosing
This study contrasted with earlier research suggesting toxicity at lower concentrations, supporting the current regulatory limits for paralytic shellfish toxins .
Analytical Methods for Detection
Chromatographic Techniques
Multiple analytical approaches have been developed for the detection and quantification of saxitoxin dihydrochloride in various matrices:
HPLC with Fluorescence Detection (HPLC-FLD)
High-Performance Liquid Chromatography with Fluorescence Detection remains one of the standard methods for saxitoxin analysis. This technique typically involves pre-column or post-column oxidation to generate fluorescent derivatives . The method has been optimized to analyze saxitoxin alongside other paralytic shellfish toxins, with calibration curves typically ranging from 0.01 μM to 1.25 μM .
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC coupled with mass spectrometry has proven effective for simultaneously analyzing multiple saxitoxin analogues. This method offers several advantages:
Parameter | Performance |
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Retention time reproducibility | %RSD under 1% |
Sensitivity (LOD) | 0.9-116 μM range |
Analysis scope | 15 primary saxitoxin analogues plus biosynthetic intermediates |
The technique allows direct injection of crude extracts after simple filtration, eliminating extensive sample preparation .
LC-MS/MS Methods
Liquid chromatography with tandem mass spectrometry provides highly sensitive detection of saxitoxin dihydrochloride:
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Limits of detection (LODs) ranging from 0.02 to 0.37 nmol/L
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Limits of quantification (LOQs) ranging from 0.08 to 1.22 nmol/L
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When calculated in terms of saxitoxin equivalence: LOD of 0.005 to 3.4 μg STX eq/kg and LOQ of 0.02 to 11.4 μg STX eq/kg
Online solid phase extraction coupled with HILIC-MS/MS has been developed for human urine analysis, with a reportable limit of 1.01 ng/mL for saxitoxin, representing a significant improvement over previous methods .
Immunological Methods
Enzyme-linked immunosorbent assays (ELISAs) have been validated for quantitative detection of saxitoxin in various matrices:
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Detection range in human whole blood: 0.020 to 0.80 ng/mL
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Detection range in dried human blood: 0.06 to 2.0 ng/mL
These assays provide simple, sensitive, rapid, and cost-effective alternatives to chromatographic methods, though they may exhibit cross-reactivity with structurally related toxins. For instance, Gonyautoxins 2&3 (GTX2&3) showed 21% cross-reactivity with one validated ELISA system .
Applications in Research
Neurobiological Studies
Saxitoxin dihydrochloride has proven invaluable in neurobiological research, particularly for studying the structure and function of voltage-gated sodium channels. Recent applications include:
Investigation of Viral-Toxin Interactions
A 2024 study demonstrated that saxitoxin potentiates human neuronal cell death induced by Zika virus (ZIKV) infection. Key findings included:
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STX (12 ng/mL) eliminated spontaneous electrical activity in human cortical neurons within one day
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The proportion of ZIKV-infected cells increased 2.7-fold in the presence of STX
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Both STX and tetrodotoxin (TTX) exacerbated ZIKV-induced reduction in cell viability
These results suggest that sodium channel inhibition correlates with decreased cell viability and enhanced viral infection susceptibility .
Distribution Studies
Research has examined saxitoxin distribution in different brain regions after intraperitoneal administration:
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Male rats received STX doses of 5 and 10 μg/kg body weight
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After intervals of 30, 60, and 120 minutes, saxitoxin was detected in all examined brain regions
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The compound was found to cross the blood-brain barrier and distribute throughout the brain at parts-per-million levels
Toxicological Research
Saxitoxin dihydrochloride serves as a model compound for studying marine toxin effects on developmental processes. A 2023 study examining toxicogenomic effects on early life stages of marine organisms found:
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At 100 μg/L, saxitoxin caused a >90% embryo mortality rate
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The compound demonstrated higher toxicity than its analog gonyautoxin (GTX) at equivalent doses
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The differential toxicity correlates with established toxicity equivalency factors (TEFs) for these compounds
Reference Standards Development
Significant collaborative work between regulatory agencies has focused on developing reliable reference standards of saxitoxin dihydrochloride:
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The U.S. Food and Drug Administration (FDA) and the National Institute of Standards and Technology (NIST) have jointly produced Reference Material 8642 (FDA Saxitoxin Dihydrochloride Solution)
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The material is certified for use in calibrating the mouse bioassay (AOAC International Official Method 959.08) and receptor assays (AOAC International Official Method 2011.27)
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These standards ensure comparability of results between testing facilities and prevent trade barriers for shellfish products
For research and reference purposes, saxitoxin dihydrochloride solutions must be stored under specific conditions:
Parameter | Requirement |
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Storage temperature | -20°C to -80°C |
Shipping temperature | Dry ice |
Container type | Amber glass vials |
Solution composition | Typically 3 mM HCl at pH 2.4-2.6 |
These conditions are designed to maintain the stability and integrity of the compound during storage and transport .
Recent Research Findings
Certified Reference Materials
Recent advancements in certified reference material (CRM) production have enhanced the reliability of saxitoxin dihydrochloride standards:
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A 2020 certified reference material (CRM-00-STX, Batch 20-001) was produced with a certified concentration of 54.5 ± 3.5 μmol/kg (20.3 ± 1.3 μg/g)
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The material was validated using proton quantitative NMR (¹H-qNMR) against a NIST-certified sucrose reference (SRM 17f)
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Homogeneity and stability studies demonstrated maximum possible heterogeneity (ubb) of 1.15% and uncertainty due to possible degradation (ults) of 1.09%
Novel Detection Methods
Innovations in analytical techniques continue to improve the sensitivity and specificity of saxitoxin dihydrochloride detection:
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Online solid phase extraction coupled with HILIC has reduced sample preparation time by approximately 70% compared to conventional methods
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Implementation of ¹⁵N₄-STX labeled internal standards has enhanced quantitation accuracy
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Method validation by multiple analysts over 30 days demonstrated precision and accuracy within ±15% for all quality control samples
Environmental Fate Studies
Research into the environmental behavior of saxitoxin dihydrochloride has revealed important insights:
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The compound persists longer in seawater than in alkaline industrial effluents
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Degradation pathways have been identified, including alkaline hydrolysis with hydrogen peroxide
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In food matrices like skim milk, degradation proceeds more slowly (rate constant 0.004 min⁻¹) compared to aqueous controls (0.011 min⁻¹)
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